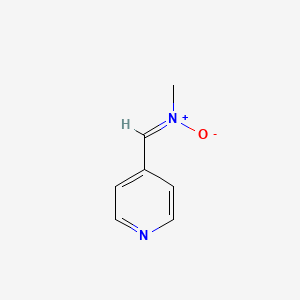

3-(Dimethoxymethyl)-2-fluoropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Dimethoxymethyl)-2-fluoropyridine is a chemical compound that is related to the family of fluoropyridines. Fluoropyridines are a class of aromatic compounds that contain a fluorine atom and a pyridine ring—a six-membered aromatic ring with one nitrogen atom. The specific structure and electronic properties of fluoropyridines make them valuable in various chemical reactions and as intermediates in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of related fluoropyridine compounds can be achieved through different methods. For instance, the tris(2-fluoro-6-pyridylmethyl)amine ligand, a compound related to this compound, can be prepared by reacting 2-fluoro-6-bromomethylpyridine with NH4Cl in the presence of NaOH . This method demonstrates the feasibility of introducing fluorine and other substituents onto the pyridine ring, which is a key step in the synthesis of various fluoropyridine derivatives.

Molecular Structure Analysis

The molecular structure of fluoropyridines can be analyzed using spectroscopic methods. For example, the microwave rotational spectra of 2-fluoropyridine and 3-fluoropyridine have been investigated, providing insights into the bond distances and angles of the pyridine ring backbone . The position of the fluorine atom significantly affects the geometry of the pyridine ring, with ortho substitution causing a more pronounced deviation from the standard pyridine ring structure. This deviation is attributed to hyperconjugation effects, where the fluorine atom donates electron density into the π-system of the pyridine ring .

Chemical Reactions Analysis

Fluoropyridines participate in various chemical reactions due to their unique electronic properties. For example, 2-fluoro-2-alkenal N,N-dimethylhydrazones, which are related to fluoropyridines, can undergo [4 + 2] cycloaddition reactions to form 3-fluoropyridines and their dihydro or tetrahydro derivatives . These reactions demonstrate the reactivity of fluoropyridine derivatives and their potential to form complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoropyridine derivatives are influenced by the presence of the fluorine atom and other substituents on the pyridine ring. The thermal stability of lanthanide complexes with 2-fluorobenzoic acid and 5,5'-dimethyl-2,2'-bipyridine has been studied, showing that these complexes are stable up to 450 K . Additionally, the spectroscopic properties, such as fluorescence, are also characteristic of the lanthanide ions present in the complexes . These properties are crucial for the application of fluoropyridine derivatives in materials science and catalysis.

Applications De Recherche Scientifique

Synthesis of Fluoropyridines

- 3-(Dimethoxymethyl)-2-fluoropyridine has been used in the synthesis of various fluoropyridines and their derivatives. For example, N,N-dimethylhydrazones prepared from 2-fluoro-2-alkenals have been used in [4 + 2] cycloaddition reactions, yielding 3-fluoropyridines or their dihydro and tetrahydro derivatives (Ghosh & Schlosser, 1994).

Application in Medical Imaging

- Compounds like this compound are useful in the field of medical imaging, particularly in Positron Emission Tomography (PET). Methods like using pyridyliodonium salts have enabled the introduction of fluorine-18 into stable positions on the pyridine ring, enhancing the potential of radiotracers (Carroll, Nairne, & Woodcraft, 2007).

Deprotonation and Cross-Coupling Reactions

- The deprotonation of fluoro aromatics using lithium magnesates, including 3-fluoropyridine, has been researched. Such processes can lead to the formation of lithium arylmagnesates, which are useful in cross-coupling reactions with other pyridines (Awad et al., 2004).

Advancements in Organic Synthesis

- Studies have been conducted on the regioselective amidomethylation of fluoropyridines, such as 4-chloro-3-fluoropyridine, through metallation and Minisci-type reactions. These methods have been effective in producing various amidomethylated pyridines, demonstrating the versatility of fluoropyridines in organic synthesis (Papaioannou et al., 2020).

Propriétés

IUPAC Name |

3-(dimethoxymethyl)-2-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2/c1-11-8(12-2)6-4-3-5-10-7(6)9/h3-5,8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDABEGNPAGWQKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(N=CC=C1)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-hydroxypropyl)butanamide](/img/structure/B2515406.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide](/img/structure/B2515412.png)

![N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide](/img/structure/B2515418.png)